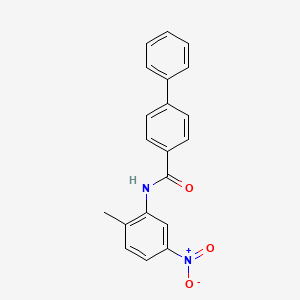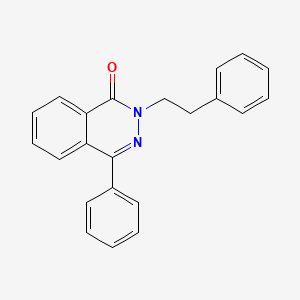![molecular formula C11H11ClN2O2S B5548137 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole CAS No. 5850-29-3](/img/structure/B5548137.png)
1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole
Descripción general
Descripción
The compound "1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole" is part of a class of chemicals that exhibit a wide range of biological and chemical properties due to their unique structural features. Imidazole derivatives are known for their versatility in chemical reactions and the ability to form stable structures with potential applications in various scientific fields.
Synthesis Analysis
Synthesis methods for imidazole derivatives often involve multi-step reactions that can include the formation of imidazole rings through the cyclization of appropriate precursors. For example, a related synthesis approach was described where functionalized imidazole derivatives were synthesized using a one-pot, multi-component reaction, demonstrating the efficiency of creating complex molecules from simpler ones (Ran et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to achieve desired properties. X-ray diffraction studies have been employed to determine the crystal structure of related compounds, providing insight into their molecular geometry and the interactions that stabilize their structures (Sharma et al., 2019).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including catalytic processes and the formation of complexes with metals. Their reactivity can be attributed to the imidazole ring, which can act as a ligand, forming stable complexes with transition metals, as observed in related compounds (Bermejo et al., 2000).
Aplicaciones Científicas De Investigación
Host Molecule for Anions
Research highlights the application of imidazole derivatives as host molecules for anions. A study by Nath and Baruah (2012) on imidazole-containing bisphenol and its interaction with different acids demonstrates the compound's ability to form structured salts through electrostatic and hydrogen bonding interactions. This capability suggests its potential in anion encapsulation and sensing applications (Nath & Baruah, 2012).
Catalysis in Synthesis
Imidazole derivatives serve as catalysts in chemical synthesis. The work by Ran et al. (2015) on the synthesis of local anesthetic agents through a one-pot, four-component reaction demonstrates the role of imidazole compounds in facilitating reactions, offering an efficient pathway to synthesize medically relevant compounds (Ran, Li, & Zhang, 2015).
Inhibition Studies
Imidazole derivatives are explored for their inhibitory properties against enzymes. Niwata et al. (1997) synthesized a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, finding them to selectively inhibit human heart chymase. This suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial (Niwata et al., 1997).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain compounds' anti-tobacco mosaic virus activity. This highlights the potential of imidazole derivatives in antiviral research and therapy (Chen et al., 2010).
Antimicrobial Activity
A novel compound with a complex imidazole structure was synthesized by Nural et al. (2018), exhibiting antibacterial and antimycobacterial activities. This suggests the utility of imidazole derivatives in developing new antimicrobial agents (Nural et al., 2018).
Diazotransfer Reagents
Goddard-Borger and Stick (2007) reported on imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent, highlighting its efficacy in converting primary amines into azides and methylene substrates into diazo compounds. This reagent, due to its stability and ease of preparation, is pivotal in synthetic chemistry applications (Goddard-Borger & Stick, 2007).
Direcciones Futuras
As the compound “1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole” and its related compounds have shown potential in antimicrobial activity , future research could focus on exploring its potential uses in medical and pharmaceutical applications. Further studies could also investigate its synthesis, chemical reactions, and safety profile in more detail.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2,4-dimethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-7-14(9(2)13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPWGYIIWUKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351465 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |
CAS RN |
5850-29-3 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)


![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)



![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)